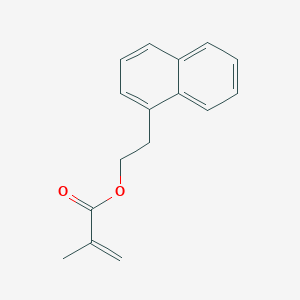
(1-萘基)乙基甲基丙烯酸酯
概述
描述
(1-Naphthyl)ethyl Methacrylate is an organic compound that belongs to the family of methacrylate esters. It is characterized by the presence of a naphthyl group attached to the ethyl methacrylate moiety. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers and copolymers.
科学研究应用
(1-Naphthyl)ethyl Methacrylate is widely used in scientific research due to its unique properties:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers with specific properties.
Fluorescent Probes: Acts as a fluorescent probe for studying the interdiffusion of polymer latex.
Material Science: Utilized in the preparation of resin materials for bonding to dentin in dental applications.
作用机制
Target of Action
(1-Naphthyl)ethyl Methacrylate is a methacrylate compound with a (1-Naphthyl)ethyl ester substitution . It is primarily used as a fluorescent probe in the study of interdiffusion of polymer latex . The primary targets of this compound are therefore the polymer latex particles.
Mode of Action
The compound interacts with its targets, the polymer latex particles, through a process known as interdiffusion . This process involves the movement of individual polymer chains from one latex particle to another, resulting in a change in the physical properties of the latex.
Result of Action
The primary result of (1-Naphthyl)ethyl Methacrylate’s action is a change in the physical properties of polymer latex particles. This can lead to changes in the properties of materials made from the latex, potentially allowing for the creation of materials with novel properties .
生化分析
Biochemical Properties
(1-Naphthyl)ethyl Methacrylate plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various biomolecules, including enzymes and proteins, which facilitate its use in studying polymer latex interdiffusion . The nature of these interactions often involves the binding of (1-Naphthyl)ethyl Methacrylate to specific sites on the biomolecules, allowing for the visualization and analysis of biochemical processes.
Cellular Effects
The effects of (1-Naphthyl)ethyl Methacrylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into resin materials can impact the cellular processes involved in dentin bonding . The compound’s fluorescent properties also enable the tracking of cellular interactions and dynamics.
Molecular Mechanism
At the molecular level, (1-Naphthyl)ethyl Methacrylate exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. The compound’s structure allows it to fit into binding sites on enzymes and proteins, thereby modulating their activity and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Naphthyl)ethyl Methacrylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Naphthyl)ethyl Methacrylate remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity . Long-term studies in vitro and in vivo are essential to understand these temporal effects fully.
Dosage Effects in Animal Models
The effects of (1-Naphthyl)ethyl Methacrylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse reactions. Threshold effects are observed, where a specific dosage level triggers significant biochemical and cellular changes . Understanding these dosage effects is crucial for determining safe and effective usage in research and applications.
Metabolic Pathways
(1-Naphthyl)ethyl Methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes within cells . The compound’s role in these pathways is essential for understanding its broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, (1-Naphthyl)ethyl Methacrylate is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. These interactions determine the compound’s distribution patterns and its availability for biochemical reactions . Understanding these transport mechanisms is vital for optimizing its use in research and applications.
Subcellular Localization
The subcellular localization of (1-Naphthyl)ethyl Methacrylate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The precise localization within cells enables targeted biochemical interactions and enhances the compound’s effectiveness in various applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Naphthyl)ethyl Methacrylate typically involves the esterification of methacrylic acid with (1-naphthyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of methacrylate esters, including (1-Naphthyl)ethyl Methacrylate, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with (1-naphthyl)ethanol .
化学反应分析
Types of Reactions
(1-Naphthyl)ethyl Methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form homopolymers and copolymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and (1-naphthyl)ethanol.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the naphthyl ring.
Major Products Formed
Polymerization: Yields poly((1-Naphthyl)ethyl Methacrylate) or copolymers with other methacrylates.
Hydrolysis: Produces methacrylic acid and (1-naphthyl)ethanol.
Substitution: Results in substituted naphthyl derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
Ethyl Methacrylate: A simpler methacrylate ester with an ethyl group instead of a naphthyl group.
Methyl Methacrylate: Another common methacrylate ester used in the production of poly(methyl methacrylate) (PMMA).
Butyl Methacrylate: Contains a butyl group and is used in the production of various copolymers.
Uniqueness
(1-Naphthyl)ethyl Methacrylate is unique due to the presence of the naphthyl group, which imparts distinct fluorescent properties and enhances the interaction with other aromatic compounds. This makes it particularly useful in applications requiring specific optical properties and interactions.
属性
IUPAC Name |
2-naphthalen-1-ylethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)16(17)18-11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGKWQDNFUFFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391393 | |
| Record name | (1-Naphthyl)ethyl Methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72642-30-9 | |
| Record name | (1-Naphthyl)ethyl Methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of (1-Naphthyl)ethyl Methacrylate impact its bonding ability to dentin?
A1: While the provided research [, ] doesn't delve into specific structure-activity relationships for (1-Naphthyl)ethyl Methacrylate, it highlights that the molecule's structure, particularly the presence of the hydrophobic naphthyl group, doesn't significantly influence its long-term bonding stability in water when compared to other methacrylates. This suggests that other factors, such as the interaction of the methacrylate group with the dentin matrix and the overall resin formulation, might play a more dominant role in determining the bond strength. Further research focusing on specific molecular interactions and comparative studies with other adhesive monomers would be needed to fully elucidate the structure-activity relationship of (1-Naphthyl)ethyl Methacrylate in this context.
Q2: What happens to the bond strength of dental adhesives containing (1-Naphthyl)ethyl Methacrylate after prolonged exposure to water?
A2: The research indicates that while the bond strength of resins containing (1-Naphthyl)ethyl Methacrylate remains stable for the first six months of water immersion, it experiences a decline with further exposure []. This decrease is attributed to factors like collagen degradation and swelling within the dentin structure, as well as potential differences in resin degradation rates inside and outside the acid-resistant dentin layer []. This highlights the importance of considering the long-term stability of dental adhesives in moist environments like the oral cavity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
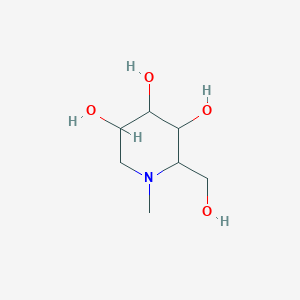
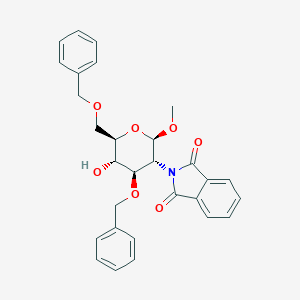
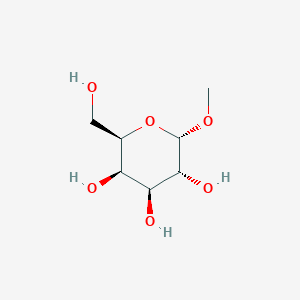
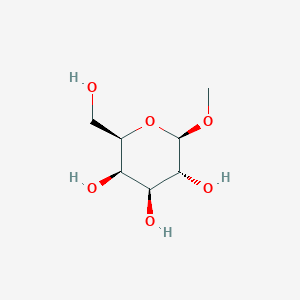
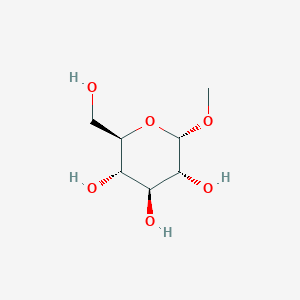
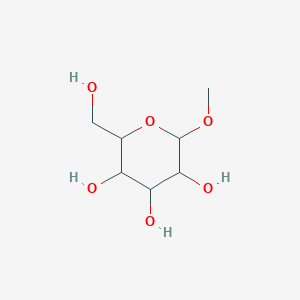
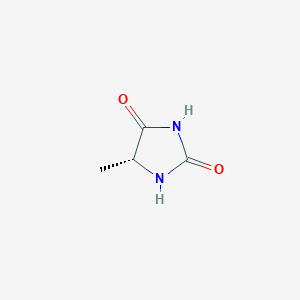


![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)
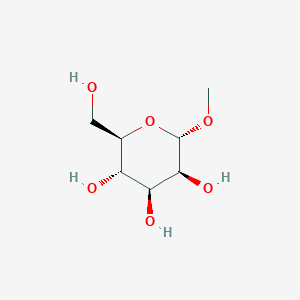
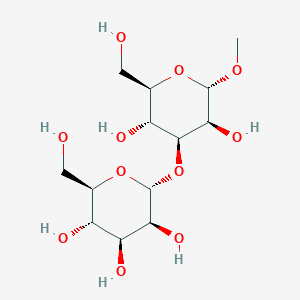
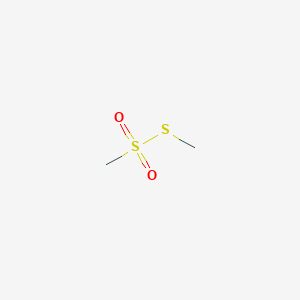
![1-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13715.png)
